molecular formula C8H5IN2O2 B1343662 3-Iodo-1H-indazole-4-carboxylic acid CAS No. 885520-80-9

3-Iodo-1H-indazole-4-carboxylic acid

Cat. No. B1343662
M. Wt: 288.04 g/mol
InChI Key: POTWVYVTMBLLKR-UHFFFAOYSA-N
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Description

“3-Iodo-1H-indazole-4-carboxylic acid” is a type of indazole-containing derivative . Indazoles are important heterocycles in drug molecules and can bear a variety of functional groups, displaying versatile biological activities . They are one of the most important classes of nitrogen-containing heterocyclic compounds, bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring .


Synthesis Analysis

Indazoles have been synthesized through various methods. Some of the strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer .


Chemical Reactions Analysis

Indazole-containing compounds can undergo a variety of chemical reactions. For example, they can be used in the synthesis of novel aromatic carboxylic acid amides .

Scientific Research Applications

  • Pharmaceutical Applications

    • Summary of Application : Indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
    • Methods of Application : The synthesis of these compounds often involves reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .
    • Results or Outcomes : The derivatives of these compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Synthesis of New Heterocyclic Moieties

    • Summary of Application : Indazole derivatives are used in the development of new heterocyclic moieties of therapeutic importance .
    • Methods of Application : The synthesis involves the use of Pd(PPh3)4 as a catalyst .
    • Results or Outcomes : The synthesized compounds are expected to have therapeutic importance .
  • 2D-Coordination Polymers

    • Summary of Application : 1H-indazole-4-carboxylic acid has been used in the formation of five novel multifunctional coordination polymers . These materials were synthesized by solvothermal routes, possess different 2D-structures and show interesting magnetic properties .
    • Methods of Application : A solvothermal reaction between 1H-indazole-4-carboxylic acid and the corresponding metal salts in DMF : H2O (1 : 1) for 24 h produces five new MOF coordination polymers based on two-dimensional systems .
    • Results or Outcomes : The copper compound shows an unusual spin-canted effect while the anisotropic cobalt material behaves as a field-induced single molecule magnet . Cadmium and zinc polymers exhibit interesting luminescence properties .
  • Synthesis of 1H- and 2H-indazoles

    • Summary of Application : Recent synthetic approaches to 1H- and 2H-indazoles have been summarized, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
    • Methods of Application : The synthesis involves the use of Cu (OAc)2-catalyzed reaction to form N–N bond in DMSO under O2 atmosphere .
    • Results or Outcomes : The synthesized indazoles have a wide variety of medicinal applications .
  • Biological Properties

    • Summary of Application : 1H-indazole-4-carboxylic acid has been used in the formation of five novel multifunctional coordination polymers . These materials show interesting biological properties .
    • Methods of Application : A solvothermal reaction between 1H-indazole-4-carboxylic acid and the corresponding metal salts in DMF : H2O (1 : 1) for 24 hours produces these new coordination polymers .
    • Results or Outcomes : MTT assays performed on human embryonic kidney (HEK293) and mouse skin melanoma (B16-F10) cell lines indicated that the Cd-based compound was the only one exhibiting dose-dependent toxicity on B16-F10 cells .
  • Anti-tumor Activity

    • Summary of Application : Many indazole derivatives, potentially including 3-Iodo-1H-indazole-4-carboxylic acid, have been found to possess potent anti-tumor activity .
    • Methods of Application : The specific methods of application would depend on the specific derivative and its mechanism of action .
    • Results or Outcomes : The anti-tumor activity of these compounds has been demonstrated in various studies .

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . They serve as important building blocks for many bioactive natural products and commercially available drugs . Therefore, the future directions in the study of “3-Iodo-1H-indazole-4-carboxylic acid” and similar compounds may involve further exploration of their synthesis, properties, and potential applications in medicine and other fields.

properties

IUPAC Name

3-iodo-2H-indazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-7-6-4(8(12)13)2-1-3-5(6)10-11-7/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTWVYVTMBLLKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646350
Record name 3-Iodo-2H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1H-indazole-4-carboxylic acid

CAS RN

885520-80-9
Record name 3-Iodo-1H-indazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-2H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Yang, P Knochel - Synlett, 2004 - thieme-connect.com
… Typical Procedure: Preparation of the Benzyl 3-Cyclopentanecarbonyl-1 H -indazole-4-carboxylic Acid Ethyl Ester (5): To a solution of 1-benzyl-3-iodo-1H-indazole-4-carboxylic acid …
Number of citations: 27 www.thieme-connect.com

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